N-(3-ACETYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE
Description
N-(3-ACETYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE: is a complex organic compound that features a benzamide core with various functional groups attached
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-chloro-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5S/c1-11(22)12-3-2-4-13(9-12)20-18(24)15-6-5-14(10-16(15)19)21-17(23)7-8-27(21,25)26/h2-6,9-10H,7-8H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKGYIWJNXIXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)N3C(=O)CCS3(=O)=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the benzamide core: This can be achieved by reacting 3-acetylphenylamine with 2-chloro-4-nitrobenzoic acid under acidic conditions to form the corresponding amide.
Reduction of the nitro group: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The amine is then reacted with a sulfonyl chloride derivative to form the isothiazolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(3-ACETYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide
- N-(3-acetylphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(3-ACETYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE is unique due to the presence of the chloro group, which can undergo various substitution reactions, allowing for the synthesis of a wide range of derivatives. This versatility makes it particularly valuable in medicinal chemistry and material science research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
